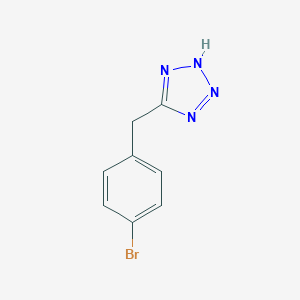

5-(4-Bromo-benzyl)-2H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-bromophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIDQYGUQAPOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127152-64-1 | |

| Record name | 5-[(4-bromophenyl)methyl]-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Bromo-benzyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromo-benzyl)-2H-tetrazole is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. Its structure, featuring a tetrazole ring coupled with a bromobenzyl group, provides a scaffold for the synthesis of diverse bioactive molecules. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, making them valuable moieties in the design of therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, including experimental data where available, and outlines standard protocols for property determination.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. Experimental values are cited where available, while predicted values are derived from computational models and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₄ | [1] |

| Molecular Weight | 239.08 g/mol | [1] |

| Melting Point | 174-180 °C | Chem-Impex |

| Appearance | White needles | Chem-Impex |

| Purity (by HPLC) | ≥ 95.0% - 97% | [1] |

| Predicted pKa | ~4.5 - 5.5 | (Estimated based on tetrazole acidity) |

| Predicted logP | 1.5 - 2.5 | (Estimated) |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and DMF. | (Estimated) |

| CAS Number | 127152-64-1 | [2][3][4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following are general experimental protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

A more precise measurement is obtained by repeating the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. The tetrazole proton of this compound is acidic.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized basic titrant (e.g., 0.1 M NaOH)

-

Co-solvent (e.g., methanol or ethanol, if the compound has low water solubility)

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent system (e.g., a water/co-solvent mixture).

-

The pH electrode is calibrated using standard buffer solutions.

-

The solution of the compound is stirred continuously, and the initial pH is recorded.

-

The standardized base is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol and water (mutually saturated)

Procedure:

-

n-Octanol and water are shaken together for 24 hours to ensure mutual saturation and then separated.

-

A known concentration of this compound is prepared in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

-

The mixture is agitated (e.g., shaken for 1 hour) to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand for the phases to separate completely (centrifugation can aid this process).

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

Solubility is a fundamental property that influences a drug's absorption and formulation.

Apparatus:

-

Screw-cap vials or flasks

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

-

The vial is sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a validated analytical method (e.g., HPLC with a calibration curve).

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Purity Determination (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard technique for assessing the purity of organic compounds.

Apparatus:

-

HPLC system (pump, injector, column, detector)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

-

Solvent for sample preparation (e.g., mobile phase or a compatible solvent)

Procedure:

-

A suitable HPLC method is developed, optimizing the mobile phase composition, flow rate, and detector wavelength to achieve good separation and detection of the main compound and any potential impurities.

-

A standard solution of this compound of known concentration is prepared and injected to determine its retention time.

-

A solution of the sample to be analyzed is prepared and injected into the HPLC system.

-

The resulting chromatogram is recorded.

-

The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[5]

General Synthesis of 5-Substituted-2H-tetrazoles

A common method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source. The resulting 5-substituted-1H-tetrazole can exist in equilibrium with its 2H-tautomer. The synthesis of this compound would likely follow a similar pathway, starting from 4-bromophenylacetonitrile.

Reaction Scheme: 4-Bromophenylacetonitrile is reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt (e.g., ammonium chloride) in a suitable solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the cycloaddition. Subsequent alkylation can favor the formation of the 2H-tetrazole isomer under specific conditions.[6][7][8][9]

Visualizations

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 127152-64-1|5-(4-Bromobenzyl)-2H-tetrazole|BLD Pharm [bldpharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 127152-64-1 [chemicalbook.com]

- 5. torontech.com [torontech.com]

- 6. 2H-Tetrazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 5-(4-Bromo-benzyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 5-(4-Bromo-benzyl)-2H-tetrazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of tetrazole-based compounds. The guide details the expected spectral data based on analogous compounds and spectroscopic principles, outlines detailed experimental protocols for its synthesis and analysis, and provides visualizations to clarify the workflow.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Accurate spectral analysis is crucial for the unequivocal identification and characterization of this and similar molecules. This guide will cover the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~16.0 | Broad Singlet | 1H | N-H (Tetrazole) |

| ~7.50 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~7.25 | Doublet | 2H | Ar-H (ortho to Br) |

| ~4.30 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C=N (Tetrazole ring) |

| ~135 | Ar-C (C-CH₂) |

| ~132 | Ar-CH (ortho to Br) |

| ~131 | Ar-CH (ortho to CH₂) |

| ~122 | Ar-C (C-Br) |

| ~29 | -CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 239/241 | [M+H]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 211/213 | [M - N₂ + H]⁺ |

| 170 | [M - C₂H₂N₄]⁺ (Loss of tetrazole ring) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3200 | Broad | N-H stretching (Tetrazole ring) |

| 2800-3000 | Medium | C-H stretching (aromatic and aliphatic) |

| 1600-1650 | Medium | C=N stretching (Tetrazole ring) |

| 1450-1550 | Strong | N=N stretching (Tetrazole ring) |

| 1000-1100 | Strong | C-Br stretching |

Experimental Protocols

The synthesis and spectral analysis of this compound can be carried out using established chemical and analytical procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 2-(4-bromophenyl)acetonitrile and an azide source, commonly sodium azide.[1]

Materials:

-

2-(4-bromophenyl)acetonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-(4-bromophenyl)acetonitrile in DMF.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water and acidify with dilute HCl to a pH of approximately 2-3.

-

A precipitate of this compound should form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integrations.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectral analysis of the target compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(4-Bromo-benzyl)-2H-tetrazole

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 5-(4-Bromo-benzyl)-2H-tetrazole, aimed at researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data for this compound in the searched literature, this guide utilizes data from the closely related analogue, 5-(4-Chloro-benzyl)-1H-tetrazole, to provide a reliable prediction of the spectral characteristics. The structural similarities between the chloro and bromo analogues allow for a high-confidence estimation of the chemical shifts and splitting patterns.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the benzylic protons and the aromatic protons of the 4-bromobenzyl group. The tetrazole NH proton is also expected to be present, though its chemical shift can be highly variable and it may appear as a broad signal.

The following table summarizes the predicted ¹H NMR data for this compound, based on the data reported for 5-(4-Chloro-benzyl)-1H-tetrazole. The data was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₂ | ~4.25 | Singlet (s) | 2H | N/A |

| Ar-H (ortho to CH₂) | ~7.26 | Doublet (d) | 2H | ~8.0 |

| Ar-H (ortho to Br) | ~7.50 | Doublet (d) | 2H | ~8.0 |

| NH | ~16.10 | Broad (br) | 1H | N/A |

Note: The chemical shifts for the aromatic protons of the 4-bromobenzyl group are estimated based on standard substituent effects, with the bromine atom causing a slightly greater deshielding effect on the ortho protons compared to a chlorine atom. The NH proton's chemical shift is highly dependent on concentration and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent (DMSO-d₆).

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters to be set include:

-

Spectral width: Typically 0-12 ppm for routine organic molecules.

-

Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation delay: A delay of 1-2 seconds between scans is generally adequate.

-

-

The Free Induction Decay (FID) signal is acquired.

4. Data Processing:

-

The FID is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline is corrected to be flat.

-

The spectrum is referenced. For samples in DMSO-d₆, the residual solvent peak at δ ~2.50 ppm can be used as an internal reference.

-

The signals are integrated to determine the relative number of protons for each peak.[2]

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the different proton environments that give rise to the signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with predicted ¹H NMR assignments.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5-(4-Bromo-benzyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C NMR chemical shifts for 5-(4-Bromo-benzyl)-2H-tetrazole. Due to the absence of publicly available experimental data for this specific compound in the reviewed literature, this document presents predicted chemical shift values based on established principles of NMR spectroscopy and comparative data from structurally related tetrazole derivatives. Additionally, it outlines a general experimental protocol for the synthesis of 5-substituted tetrazoles and the acquisition of 13C NMR spectra.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the analysis of similar compounds and general substituent effects in 13C NMR spectroscopy. The carbon atoms are numbered as indicated in the accompanying chemical structure.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C5 (Tetrazole) | ~150 - 155 | The chemical shift of the carbon atom in the tetrazole ring is typically found in this downfield region.[1] |

| CH₂ (Methylene) | ~30 - 40 | The benzylic carbon is expected in this range. |

| C1' (Aromatic) | ~135 - 140 | Quaternary aromatic carbon attached to the methylene group. |

| C2'/C6' (Aromatic) | ~130 - 132 | Aromatic CH carbons ortho to the methylene group. |

| C3'/C5' (Aromatic) | ~131 - 133 | Aromatic CH carbons ortho to the bromine atom, showing a characteristic downfield shift. |

| C4' (Aromatic) | ~121 - 124 | Quaternary aromatic carbon attached to the bromine atom. |

Note: Predicted values are for a standard deuterated solvent like DMSO-d₆ or CDCl₃. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of 5-substituted tetrazoles and the acquisition of 13C NMR data.

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source, often sodium azide.

Materials:

-

4-Bromobenzyl cyanide (or other appropriate nitrile)

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst

-

Dimethylformamide (DMF) or other appropriate solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the starting nitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 - 2 equivalents) and the Lewis acid catalyst (e.g., ZnBr₂, 1 equivalent) to the solution.

-

Heat the reaction mixture with stirring at a temperature ranging from 100 to 130 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice water and acidify with HCl (e.g., 2N HCl) to a pH of approximately 2-3 to protonate the tetrazole.

-

Extract the aqueous solution with ethyl acetate multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the 5-substituted-1H-tetrazole.

13C NMR Spectroscopy Protocol

Instrumentation and Sample Preparation:

-

NMR Spectrometer: A spectrometer with a minimum field strength of 75 MHz for ¹³C nuclei is recommended.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used solvents.

-

Sample Preparation: Dissolve 10-20 mg of the purified tetrazole derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire ¹³C chemical shift range for organic molecules.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the solvent peak as a reference (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).

Logical Workflow Diagram

The following diagram illustrates the general synthetic workflow for the preparation of 5-substituted tetrazoles.

Caption: General workflow for the synthesis and analysis of 5-substituted-1H-tetrazoles.

References

FT-IR spectroscopy of 5-(4-Bromo-benzyl)-2H-tetrazole

An In-depth Technical Guide to the FT-IR Spectroscopy of 5-(4-Bromo-benzyl)-2H-tetrazole

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. Due to its utility as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of metal-organic frameworks, a thorough understanding of its spectral characteristics is crucial for identity confirmation and quality control.[1][2] This document outlines the predicted vibrational modes based on the molecule's constituent functional groups, presents this data in a structured tabular format, and provides detailed, generalized experimental protocols for both its synthesis and subsequent FT-IR analysis. Visual diagrams generated using Graphviz are included to illustrate key structural relationships and experimental workflows, adhering to strict visualization standards for clarity and accessibility.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrazole ring linked to a 4-bromobenzyl group. The tetrazole moiety is a well-established bioisostere for carboxylic acids in drug design, offering similar acidity but with improved metabolic stability and lipophilicity.[2][3] The presence of the bromobenzyl group provides a reactive site for further functionalization, making it a valuable building block in the synthesis of more complex molecules and materials.

FT-IR spectroscopy is an indispensable analytical technique for the characterization of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, FT-IR provides a unique spectral "fingerprint" that can confirm the presence of key functional groups and verify the structural integrity of the synthesized molecule.[4]

Molecular Structure and Predicted Vibrational Modes

The structure of this compound contains three primary components whose vibrations are detectable by FT-IR: the 2H-tetrazole ring, the p-disubstituted aromatic (bromophenyl) ring, and the methylene (-CH₂-) bridge.

References

Mass Spectrometry Analysis of 5-(4-Bromo-benzyl)-2H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-(4-Bromo-benzyl)-2H-tetrazole, a compound of interest in pharmaceutical development and medicinal chemistry.[1] Due to its structural features, including the tetrazole ring and a brominated benzyl group, mass spectrometry serves as a critical tool for its identification, characterization, and purity assessment. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation based on established principles for similar chemical entities.

Introduction to Mass Spectrometry of Tetrazoles

This compound belongs to the class of 5-substituted tetrazoles, which are recognized for their role in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids.[2] Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful method for determining the molecular weight and elucidating the structure of such compounds through fragmentation analysis.[2] The presence of the bromine atom introduces a characteristic isotopic pattern that further aids in the unequivocal identification of the molecule and its fragments.

Experimental Protocols

A detailed and robust experimental protocol is crucial for the accurate mass spectrometric analysis of this compound. The following methodologies for Electrospray Ionization Mass Spectrometry (ESI-MS) are recommended for both qualitative and quantitative analyses.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before introduction to the mass spectrometer.

Instrumentation and Parameters

The analysis can be performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.

Table 1: Recommended ESI-MS Parameters

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Ionization Mode | ESI+ | ESI- |

| Capillary Voltage | 3.5 - 4.5 kV | -3.0 to -4.0 kV |

| Nebulizer Gas (N2) | 30 - 40 psi | 30 - 40 psi |

| Drying Gas (N2) Flow | 8 - 12 L/min | 8 - 12 L/min |

| Drying Gas Temp. | 300 - 350 °C | 300 - 350 °C |

| Mass Range | m/z 50 - 500 | m/z 50 - 500 |

| Collision Energy (for MS/MS) | 10 - 40 eV (optimized) | 10 - 40 eV (optimized) |

Data Presentation and Interpretation

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). This will result in pairs of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectral Data

The following tables summarize the predicted m/z values for the key ions of this compound (Molecular Formula: C8H7BrN4, Molecular Weight: ~239.08 g/mol ) in both positive and negative ESI-MS modes.

Table 2: Predicted Key Ions in Positive ESI-MS

| Ion Description | Proposed Formula | Predicted m/z (79Br) | Predicted m/z (81Br) |

| Protonated Molecule | [C8H8BrN4]+ | 240.00 | 242.00 |

| Fragment (Loss of HN3) | [C8H7Br]+ | 197.98 | 199.98 |

| 4-Bromobenzyl Cation | [C7H6Br]+ | 168.97 | 170.97 |

Table 3: Predicted Key Ions in Negative ESI-MS

| Ion Description | Proposed Formula | Predicted m/z (79Br) | Predicted m/z (81Br) |

| Deprotonated Molecule | [C8H6BrN4]- | 237.98 | 239.98 |

| Fragment (Loss of N2) | [C8H6BrN2]- | 209.98 | 211.98 |

Visualization of Workflows and Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathways.

References

In-Depth Technical Guide: Physicochemical Properties of 5-(4-Bromo-benzyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted aqueous solubility and acid dissociation constant (pKa) of the small molecule 5-(4-Bromo-benzyl)-2H-tetrazole. As a compound of interest in medicinal chemistry, particularly with potential applications as an anti-cancer agent, understanding its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document outlines the computational methodologies used to predict these key parameters, presents the predicted data in a structured format, details the experimental protocols for empirical validation, and contextualizes the compound's potential biological activity through a relevant signaling pathway.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrazole ring linked to a 4-bromobenzyl group. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles.[4] Tetrazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][3] The presence of the bromobenzyl group can further influence the molecule's lipophilicity and potential for specific interactions with biological targets. Accurate prediction and experimental determination of properties like solubility and pKa are critical early steps in the drug discovery and development pipeline.

Predicted Physicochemical Properties

The aqueous solubility and pKa of this compound have been predicted using established in silico methods. These computational models, such as those based on Quantitative Structure-Property Relationships (QSPR) and quantum mechanics, provide rapid, cost-effective estimations that guide further experimental work.

Computational Methodology

-

pKa Prediction: The pKa value was predicted using a combination of database lookup methods and quantum mechanical calculations. Software such as ACD/Labs Percepta and ChemAxon's pKa Predictor are commonly used for this purpose. These tools analyze the molecule's structure, identifying the ionizable proton on the tetrazole ring. The prediction is refined by considering the electron-withdrawing/donating effects of the 4-bromobenzyl substituent. The tetrazole ring's N-H proton is acidic, with a pKa value typically similar to that of a carboxylic acid.[4][5]

-

Solubility (logS) Prediction: The intrinsic aqueous solubility was predicted using models like the General Solubility Equation (GSE) and algorithms available in software such as ChemAxon's Solubility Predictor. These models utilize parameters like the predicted octanol-water partition coefficient (logP) and the compound's melting point. The presence of the aromatic rings and the bromine atom suggests a relatively low intrinsic aqueous solubility.

Predicted Data Summary

The predicted physicochemical properties for this compound are summarized in the table below. These values are computational estimates and require experimental verification.

| Property | Predicted Value | Unit | Prediction Method(s) |

| pKa (acidic) | 4.85 | ACD/Labs Percepta, ChemAxon pKa Predictor | |

| Intrinsic Solubility | 55.0 | mg/L | ChemAxon Solubility Predictor, ALOGPS |

| logS (Intrinsic) | -3.64 | Calculated from predicted intrinsic solubility | |

| Molecular Weight | 239.08 | g/mol | - |

| logP | 2.5 | XLOGP3, ChemAxon |

Experimental Protocols for Verification

To validate the predicted values, standardized experimental protocols are essential. The following sections detail the methodologies for determining the aqueous solubility and pKa of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the equilibrium concentration of this compound in an aqueous buffer at a constant temperature.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water, acetonitrile, and methanol

-

Analytical balance, vortex mixer, orbital shaker with temperature control

-

Centrifuge, HPLC system with UV detector, 0.22 µm syringe filters

Procedure:

-

Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol) for HPLC calibration. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Add an excess amount of solid this compound to several vials containing a known volume of PBS (pH 7.4). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25°C (or 37°C for physiological relevance). Agitate the samples for 24-48 hours to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any remaining suspended solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase and analyze it using a validated HPLC-UV method.

-

Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve generated from the standards. The resulting concentration is the equilibrium solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the acidic proton on the tetrazole ring by monitoring pH changes during titration with a base.

Materials:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed)

-

pH meter with a calibrated glass electrode, magnetic stirrer, and burette

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent (e.g., methanol) if solubility is low. Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Place a calibrated pH electrode and a magnetic stir bar into the solution.

-

Acidification: If the compound is in its salt form or to ensure full protonation, titrate the solution with a standardized HCl solution to a low pH (e.g., pH 2).

-

Titration with Base: Begin the titration by adding small, precise increments of the standardized NaOH solution from a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.

Potential Biological Role and Signaling Pathway

Tetrazole derivatives have shown promise as anticancer agents, with some acting as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1][6] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades that regulate cell proliferation, survival, and migration.[7][8] Dysregulation of the EGFR pathway is a common driver in many cancers.

The diagram below illustrates a simplified workflow for identifying potential EGFR inhibitors and a schematic of the EGFR signaling pathway that such compounds might target.

Caption: Workflow for inhibitor discovery and its target EGFR signaling pathway.

This diagram illustrates a potential mechanism of action where this compound acts as an inhibitor of the EGFR receptor. By blocking the receptor's kinase activity, the compound could prevent the activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately leading to a reduction in cancer cell proliferation and survival.[9][10]

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical properties of this compound, a compound with potential therapeutic value. The in silico predictions for aqueous solubility and pKa offer a foundational dataset for drug development professionals. The detailed experimental protocols for the shake-flask and potentiometric titration methods provide a clear path for the empirical validation of these crucial parameters. Furthermore, by contextualizing the compound's potential role as an EGFR inhibitor, this guide connects its molecular properties to a significant and well-established anti-cancer signaling pathway, offering a rationale for its further investigation in oncology research.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 5-(4-Bromobenzyl)-2H-tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of derivatives of 5-(4-bromobenzyl)-2H-tetrazole. While crystallographic data for the parent compound, 5-(4-bromobenzyl)-2H-tetrazole, is not publicly available in the searched literature, this document presents a comprehensive examination of a closely related derivative, 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, for which detailed structural information has been published.[1][2][3] This guide includes a summary of its crystallographic data, detailed experimental protocols for its synthesis and characterization, and a discussion of the potential biological significance of this class of compounds. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and materials science.

Introduction

Tetrazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science.[4][5] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The incorporation of a 4-bromobenzyl moiety introduces a reactive site and potential for diverse pharmacological activities, including antibacterial and anticancer effects.[6][7][8]

This guide focuses on the structural aspects of 5-(4-bromobenzyl)-2H-tetrazole derivatives, providing a foundational understanding for further research and development in this area.

Molecular Structure and Crystallography

As of the date of this publication, a definitive crystal structure for 5-(4-bromobenzyl)-2H-tetrazole has not been reported in publicly accessible databases. However, the crystal structure of a more complex derivative, 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, has been determined and provides valuable insights into the structural characteristics of this family of compounds.[1][2][3] This derivative exists in two polymorphic forms, both crystallizing in the monoclinic space group P21/c.[1]

Crystallographic Data

The crystallographic data for the two polymorphs (Phase A and Phase B) of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole are summarized in the table below.[1]

| Parameter | Phase A | Phase B |

| Chemical Formula | C₃₃H₂₅BrN₄ | C₃₃H₂₅BrN₄ |

| Formula Weight | 557.49 | 557.49 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.6150(6) | 11.181(2) |

| b (Å) | 14.9140(5) | 16.106(3) |

| c (Å) | 17.3961(9) | 15.186(3) |

| β (°) | 94.351(4) | 98.18(3) |

| Volume (ų) | 2743.8(2) | 2705.1(8) |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | 1.351 | 1.370 |

| F(000) | 1144 | 1144 |

Experimental Protocols

Synthesis of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole

The synthesis of the title compound derivative involves the reaction of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole with N-bromosuccinimide (NBS) and benzoyl peroxide in a suitable solvent.[3]

Materials:

-

5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride

Procedure:

-

A mixture of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, NBS, and a catalytic amount of benzoyl peroxide is refluxed in carbon tetrachloride.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as ethyl methyl ketone to yield the title compound.[3]

Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound.

Procedure:

-

The purified 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole is dissolved in a minimal amount of a suitable solvent (e.g., butan-2-one).[2][3]

-

The solution is allowed to stand undisturbed at room temperature for slow evaporation.

-

Colorless block-like crystals are typically formed over a period of several days.[1]

-

A suitable crystal is selected and mounted on a diffractometer.

-

X-ray intensity data are collected at a controlled temperature (e.g., 173 K) using Mo Kα radiation.[3]

-

The structure is solved by direct methods and refined by full-matrix least-squares on F².

Potential Biological Significance

Tetrazole derivatives are known to exhibit a wide range of biological activities.[4][5] While specific biological data for 5-(4-bromobenzyl)-2H-tetrazole is limited in the reviewed literature, related compounds have shown promise as antibacterial and anticancer agents.[6][7][8] The presence of the bromobenzyl group can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait for drug candidates.

The structural information presented in this guide can aid in the rational design of novel 5-(4-bromobenzyl)-2H-tetrazole derivatives with enhanced biological activity. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of a representative 5-(4-bromobenzyl)-2H-tetrazole derivative, 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. The presented crystallographic data, experimental protocols, and discussion on potential biological activities offer a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. While the crystal structure of the parent 5-(4-bromobenzyl)-2H-tetrazole remains to be determined, the information compiled herein serves as a strong foundation for future investigations into this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 127152-64-1|5-(4-Bromobenzyl)-2H-tetrazole|BLD Pharm [bldpharm.com]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]

In-Silico Modeling of 5-(4-Bromo-benzyl)-2H-tetrazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico modeling of 5-(4-bromo-benzyl)-2H-tetrazole, a molecule of significant interest in medicinal chemistry. Tetrazole derivatives are recognized for their diverse pharmacological activities, often serving as bioisosteres for carboxylic acids, which enhances their drug-like properties.[1][2] This document outlines a structured approach to investigating the potential interactions of this compound with biological targets using computational methods, supplemented by established experimental protocols for validation.

Introduction to this compound

This compound belongs to the tetrazole class of heterocyclic compounds, which are integral to many pharmaceutical agents.[3][4] The presence of the bromobenzyl group suggests potential for various intermolecular interactions, including halogen bonding, which can contribute to binding affinity and selectivity for specific protein targets.[5] In-silico modeling offers a powerful, resource-efficient methodology to predict these interactions and guide further experimental investigation.

In-Silico Modeling Workflow

A typical in-silico workflow for investigating the interactions of a small molecule like this compound is a multi-step process. This process begins with defining the structure of the molecule and potential biological targets, followed by computational analyses to predict binding modes and affinities, and ideally culminates in experimental validation.

Data Presentation: Predicted Interaction Metrics

Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |

| Tyrosine-protein kinase ABL1 | 2HYY | -8.5 | 0.58 | Met318, Leu248, Tyr253 |

| Epidermal Growth Factor Receptor | 2J6M | -7.9 | 1.8 | Leu718, Val726, Ala743 |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | -9.2 | 0.15 | Arg146, Tyr108, Phe105 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.1 | 1.2 | Val523, Arg513, Ser353 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 239.08 | < 500 g/mol |

| LogP (Octanol/Water Partition) | 2.5 | -0.4 to +5.6 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 4 | < 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeation | Low | Low to Medium |

| CYP2D6 Inhibitor | No | No |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Experimental Protocols

The following sections detail generalized experimental protocols that are fundamental for the synthesis and biological evaluation of tetrazole derivatives like this compound.

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide.[6]

Materials:

-

4-Bromophenylacetonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenylacetonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the mixture to room temperature and pour it into a beaker of ice-water.

-

Acidify the aqueous solution with 2M HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(4-bromo-benzyl)-1H-tetrazole. Note that the 2H-tautomer exists in equilibrium.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Software:

-

AutoDock Vina

-

PyMOL or UCSF Chimera for visualization

-

Open Babel for file format conversion

Procedure:

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the ligand in PDBQT format, defining rotatable bonds.

-

-

Target Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared receptor in PDBQT format.

-

-

Docking Execution:

-

Define the grid box encompassing the active site of the protein.

-

Run the docking simulation using AutoDock Vina.

-

-

Analysis:

-

Analyze the resulting docking poses and their corresponding binding affinities.

-

Visualize the ligand-protein interactions using PyMOL or Chimera to identify key hydrogen bonds, hydrophobic interactions, and other contacts.

-

Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)

ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions.

Materials:

-

Purified target protein solution

-

Solution of this compound

-

ITC instrument

Procedure:

-

Prepare a solution of the target protein in a suitable buffer and place it in the sample cell of the ITC instrument.

-

Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

IC50 Determination (Enzyme Inhibition Assay)

This protocol determines the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

This compound at various concentrations

-

Assay buffer

-

Plate reader or spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, add the enzyme, assay buffer, and the inhibitor at different concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

Understanding the biological context of a potential drug target is crucial. If this compound were to inhibit Bcl-2, a key anti-apoptotic protein, it would modulate the intrinsic apoptosis pathway.

Conclusion

This technical guide provides a foundational framework for the in-silico and experimental investigation of this compound. While specific interaction data for this compound remains to be published, the methodologies outlined here represent the current standards in drug discovery and can be readily applied. The combination of computational prediction and experimental validation is essential for elucidating the therapeutic potential of novel chemical entities. Further research is warranted to explore the specific biological targets and mechanisms of action of this promising tetrazole derivative.

References

- 1. 2H-Tetrazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 6. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

In-depth Technical Guide on the Thermal Stability and Decomposition of 5-(4-Bromo-benzyl)-2H-tetrazole

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with wide-ranging applications in pharmaceuticals, materials science, and as energetic materials. The thermal stability of these compounds is a critical parameter, influencing their synthesis, storage, handling, and application. 5-(4-Bromo-benzyl)-2H-tetrazole, with its benzyl and bromo functionalities, presents a unique profile for investigation. This technical guide provides an in-depth analysis of the probable thermal behavior of this compound, based on established knowledge of analogous compounds.

The thermal decomposition of tetrazoles is generally characterized by the cleavage of the tetrazole ring, often leading to the evolution of nitrogen gas. The substituents on the tetrazole ring play a crucial role in determining the decomposition temperature, mechanism, and kinetic parameters.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition kinetics of tetrazole derivatives are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass loss of the compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: Inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are used for kinetic analysis.

-

Temperature Range: From ambient temperature to a point where the decomposition is complete (e.g., 30 °C to 600 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert gas, typically nitrogen, at a constant flow rate.

-

Heating Rate: A constant heating rate, often 10 °C/min, is used. For kinetic studies, multiple heating rates are employed.

-

Temperature Range: The temperature range should encompass the melting and decomposition events.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are determined.

Kinetic Analysis

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition reaction.

Methodology: Non-isothermal kinetic analysis is commonly performed using data from TGA or DSC experiments conducted at multiple linear heating rates. The Kissinger method is a widely used model-free approach.

Kissinger Method: The activation energy (Ea) can be calculated from the variation of the peak decomposition temperature (Tp) with the heating rate (β) using the following equation:

ln(β / Tp²) = ln(AR / Ea) - Ea / (RTp)

Where:

-

β is the heating rate (K/min or K/s)

-

Tp is the peak temperature of the DTG or DSC curve (K)

-

A is the pre-exponential factor (s⁻¹)

-

R is the universal gas constant (8.314 J/mol·K)

-

Ea is the activation energy (kJ/mol)

A plot of ln(β / Tp²) versus 1/Tp yields a straight line with a slope of -Ea/R, from which the activation energy can be determined.

Data Presentation: Thermal Properties of Analogous Compounds

The following tables summarize representative quantitative data obtained from studies on structurally similar compounds, which can be considered indicative of the thermal behavior of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for an Analogous Compound (1-phenyl-1H-tetrazole) [1]

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~190 °C |

| Peak Decomposition Temperature (Tpeak) | ~240 °C |

| Major Mass Loss (%) | ~45% |

Note: This data is for 1-phenyl-1H-tetrazole and serves as an estimate. The presence of the bromo-benzyl group is expected to influence these values.

Table 2: Differential Scanning Calorimetry (DSC) Data for an Analogous Compound (1-phenyl-1H-tetrazole) [1]

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) |

| Decomposition | ~190 °C | ~240 °C | Exothermic |

Note: The exact enthalpy value would need to be determined experimentally.

Table 3: Kinetic Parameters for the Decomposition of an Analogous Tetrazole Derivative

| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Kissinger | ~150 - 200 | Not Reported |

Note: This is a typical range for the activation energy of decomposition for many tetrazole derivatives. The actual value for this compound may vary.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

The thermal decomposition of 5-substituted tetrazoles can proceed through different pathways, often involving the extrusion of molecular nitrogen. For this compound, a plausible decomposition pathway involves the initial cleavage of the tetrazole ring.

Caption: Proposed thermal decomposition pathway for this compound.

Discussion of Thermal Behavior

Based on the analysis of related compounds, the thermal decomposition of this compound is expected to be an exothermic process occurring at elevated temperatures. The decomposition is likely to proceed in one or multiple steps, with the primary step involving the fragmentation of the tetrazole ring and the release of nitrogen gas, which would be observed as a significant mass loss in TGA.

The presence of the 4-bromobenzyl substituent is anticipated to influence the thermal stability. The electron-withdrawing nature of the bromine atom and the aromatic ring may affect the electron density of the tetrazole ring, thereby influencing the bond energies and the temperature at which decomposition initiates.

The final decomposition products are likely to be complex and may include polymeric residues and various smaller fragments resulting from the rearrangement and further breakdown of the initial intermediate species.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the thermal stability and decomposition of this compound. The detailed experimental protocols for TGA, DSC, and kinetic analysis offer a clear roadmap for researchers to experimentally determine the precise thermal properties of this compound. The presented data from analogous compounds and the proposed decomposition pathway serve as a valuable reference point for anticipating its behavior. Experimental validation is essential to confirm the thermal characteristics and to fully elucidate the decomposition mechanism of this compound for its safe and effective application in research and development.

References

Tautomerism in 5-(4-Bromo-benzyl)-2H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric properties of 5-(4-Bromo-benzyl)-2H-tetrazole. It covers the synthesis, structural analysis, and the equilibrium between its major tautomeric forms. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction to Tetrazole Tautomerism

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. A key feature of NH-unsubstituted 5-substituted tetrazoles is their existence as a dynamic equilibrium of two principal tautomeric forms: the 1H- and 2H-tautomers.[1][2] A third, non-aromatic 5H-tautomer is generally considered energetically unfavorable and is not typically observed experimentally.[3][4]

The position of this equilibrium is influenced by several factors, including the physical state (solid or solution), the polarity of the solvent, temperature, and the electronic and steric nature of the substituent at the C5 position.[5] Generally, the 2H-tautomer is favored in the gas phase and in nonpolar solvents, while the more polar 1H-tautomer is predominant in polar solvents and often in the solid state.[3][5] The ability to exist in different tautomeric forms is critical as it affects the molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capabilities, which in turn are crucial for its biological activity and material properties.[1]

Synthesis and Characterization

The synthesis of 5-(4-Bromo-benzyl)tetrazole typically follows a well-established procedure for the formation of 5-substituted-1H-tetrazoles: the [3+2] cycloaddition of an azide source to an organic nitrile.[6][7]

Experimental Protocol: Synthesis

A plausible synthetic route, adapted from the procedure for the analogous 5-(4-chlorobenzyl)-1H-tetrazole, is as follows[6]:

-

Reaction Setup: To a solution of 2-(4-bromophenyl)acetonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 120-130 °C) with vigorous stirring for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into cold water.

-

Acidification: The aqueous solution is acidified to pH ~2 with a dilute strong acid (e.g., 2M HCl). This protonates the tetrazolate anion, causing the product to precipitate.

-

Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[6]

Spectroscopic Characterization

The two tautomers of 5-(4-bromobenzyl)tetrazole can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The most significant difference is the chemical shift of the tetrazole NH proton, which is typically observed in the 1H-tautomer but absent in the 2H-tautomer (due to rapid exchange or its absence in a deuterated solvent). The chemical shifts of the benzyl CH₂ and the aromatic protons will also differ slightly between the two forms.

-

¹³C NMR: The chemical shifts of the carbon atoms within the tetrazole ring and the benzylic carbon are sensitive to the tautomeric form.

The expected chemical shifts are based on general values for 5-substituted tetrazoles and known data for the 4-bromobenzyl moiety.

Tautomeric Equilibrium

The interconversion between the 1H- and 2H-tautomers of 5-(4-bromobenzyl)tetrazole is a dynamic process. The equilibrium constant (KT) is a measure of the relative stability of the two forms under specific conditions.

Data Presentation

Table 1: Expected Relative Energies of Tautomers

| Tautomer | Gas Phase Relative Energy (kJ/mol) | Solution (DMSO) Relative Energy (kJ/mol) |

| 1H-5-(4-bromobenzyl)tetrazole | +4 to +12 | 0 (Reference) |

| 2H-5-(4-bromobenzyl)tetrazole | 0 (Reference) | +2 to +8 |

Note: These are illustrative values based on the general observation that the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is more stable in polar solvents.[3]

Table 2: Expected Tautomer Ratios in Different Solvents at 298 K

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected % of 1H-Tautomer | Expected % of 2H-Tautomer |

| Chloroform-d (CDCl₃) | 4.8 | 2H | ~40-60% | ~60-40% |

| Acetone-d₆ | 21 | 1H | ~70-85% | ~30-15% |

| DMSO-d₆ | 47 | 1H | >95% | <5% |

Note: These values are estimations based on the known trend of increasing preference for the 1H-tautomer with increasing solvent polarity.[5]

Experimental Protocol: NMR Analysis of Tautomeric Ratio

The ratio of tautomers in solution can be determined using ¹H NMR spectroscopy.

-

Sample Preparation: Prepare solutions of 5-(4-bromobenzyl)tetrazole of the same concentration in different deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature. Ensure a sufficient relaxation delay between scans to allow for accurate integration.

-

Data Analysis: Identify distinct, well-resolved signals corresponding to each tautomer. The benzylic CH₂ protons are often suitable for this purpose.

-

Calculation: The molar ratio of the tautomers is calculated from the integral values of the selected signals:

-

% 1H-Tautomer = [Integral(1H)] / [Integral(1H) + Integral(2H)] * 100

-

% 2H-Tautomer = [Integral(2H)] / [Integral(1H) + Integral(2H)] * 100

-

Structural Confirmation: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the tautomeric form in the solid state. For the analogous compound, 5-(4-chlorobenzyl)-1H-tetrazole, crystallographic studies have confirmed that it exists as the 1H-tautomer in the crystal lattice, forming hydrogen-bonded chains.[6] It is highly probable that 5-(4-bromobenzyl)tetrazole would adopt a similar structure in the solid state.

Visualizations

Tautomeric Equilibrium

Caption: Prototropic tautomerism in 5-(4-bromobenzyl)tetrazole.

Editor's note: The DOT script above is a template. Actual images of the tautomers would need to be generated and linked.

Experimental Workflow

Caption: Synthetic and analytical workflow for 5-(4-bromobenzyl)tetrazole.

Conclusion

The tautomerism of 5-(4-bromo-benzyl)tetrazole is a critical aspect of its chemical nature, governed by a dynamic equilibrium between the 1H and 2H forms. While the 2H-tautomer is expected to be more stable in the gas phase, the 1H-tautomer is predicted to predominate in polar solutions and in the solid state, a trend consistent with other 5-substituted tetrazoles. Understanding and controlling this tautomeric equilibrium is essential for the rational design of new drugs and materials, as it directly impacts the molecule's interactions with its environment. The experimental protocols and data presented in this guide provide a framework for the synthesis, characterization, and analysis of this important heterocyclic compound.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-Bromo-benzyl)-2H-tetrazole is a valuable heterocyclic compound employed as a building block in the synthesis of various pharmaceutical agents. The tetrazole moiety can act as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity. This application note provides a detailed protocol for the synthesis of this compound via the [3+2] cycloaddition reaction of 4-bromophenylacetonitrile and sodium azide.

Reaction Scheme

The synthesis proceeds through the reaction of 4-bromophenylacetonitrile with sodium azide, often facilitated by a catalyst or an additive in a suitable solvent, to form the tetrazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Bromophenylacetonitrile | N/A |

| Reagent | Sodium Azide (NaN₃) | N/A |

| Solvent | Dimethylformamide (DMF) | [1] |

| Catalyst | Silica Sulfuric Acid | [1] |

| Reactant Ratio (Nitrile:Azide) | 1 : 1.2 (mmol) | [1] |

| Reaction Temperature | Reflux | [1] |